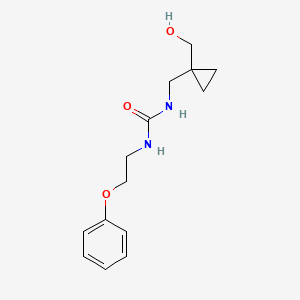

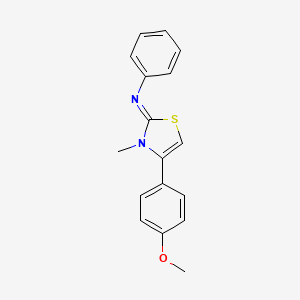

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea, commonly referred to as HMCU, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a urea derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.

Applications De Recherche Scientifique

Spectroscopic Investigation and Resin Synthesis

Urea-formaldehyde resins, a major product of the chemical industry, involve complex synthesis reactions. Detailed NMR spectroscopic studies, including 1H, 13C, and 15N NMR, have elucidated the reaction network during the hydroxymethylation step of urea-formaldehyde resin synthesis. 15N-enriched urea was particularly insightful, allowing for the clear distinction and separation of different methylol urea derivatives and confirming the existence of hemiformals. This research contributes to a deeper understanding of resin synthesis, crucial for producing high-quality resins for various applications (Steinhof et al., 2014).

Urea Derivatives as Anticancer Agents

The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives, derived from 4-phenylbutyric acid and alkylanilines, have been explored for their potential as anticancer agents. Certain derivatives exhibited cytotoxicity on human adenocarcinoma cells comparable to known chemotherapy agents, highlighting the therapeutic potential of urea derivatives in cancer treatment (Gaudreault et al., 1988).

Hydroxymethylation and Polycondensation in Resin Synthesis

Further research into urea-formaldehyde resin synthesis has detailed the effects of formaldehyde to urea molar ratios and pH on the synthesis products. 13C-NMR spectrometry revealed that higher formaldehyde excess increases dihydroxymethyl content, essential for the final resin properties. This work emphasizes the importance of reaction conditions in achieving desired resin characteristics, offering insights into optimizing resin synthesis for industrial applications (Christjanson et al., 2006).

Synthesis of Hydroxyethyl-substituted Ureas

Hydroxyalkyl-substituted ureas serve as polyfunctional compounds in high-molecular-weight chemistry, useful for modifying polymers to enhance their properties. The synthesis of polymethylenebridged hydroxyethyl-substituted bis-ureas has been explored, demonstrating the utility of urea derivatives in creating high-performance materials (Ignat’ev et al., 2015).

Urea in Ultrasound-catalyzed Synthesis

The use of urea as a catalyst under ultrasound for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives demonstrates an environmentally friendly and efficient method for producing complex organic compounds. This approach highlights the potential of combining urea catalysis with ultrasound to enhance chemical reactions (Li et al., 2012).

Propriétés

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-11-14(6-7-14)10-16-13(18)15-8-9-19-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPKZWFKLBXUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCCOC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2574396.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)

![ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B2574406.png)

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2574408.png)

![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2574410.png)

![[7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2574414.png)

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2574417.png)